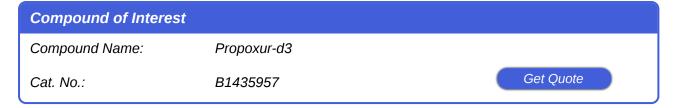


Propoxur-d3: An In-depth Technical Safety Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for **Propoxur-d3**. As **Propoxur-d3** is the deuterated analog of Propoxur, this document primarily relies on the well-established safety and toxicological profile of Propoxur. The isotopic labeling in **Propoxur-d3** is not expected to significantly alter its fundamental chemical and biological properties for the purposes of hazard identification and safety precautions.

Core Safety and Toxicological Data

Propoxur is a carbamate insecticide that functions as a cholinesterase inhibitor.[1] Its toxic effects are primarily due to the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[2] This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in neurotoxic effects.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of Propoxur is presented below.



Property	Value
Chemical Formula	C11H15NO3
Molar Mass	209.245 g·mol ⁻¹ [1]
Appearance	White to tan crystalline powder with a faint, characteristic odor.[1][4]
Melting Point	86 to 92 °C (187 to 197 °F)[1]
Solubility in Water	0.2% at 20°C[1]
Vapor Pressure	0.0000937 mmHg at 20 °C[1]

Toxicological Data

Propoxur is classified as highly toxic via oral and inhalation routes and moderately toxic via dermal contact.[5]

Metric	Value	Species
LD50 (Oral)	230 mg/kg	Rat[6]
LD50 (Dermal)	>5000 mg/kg	Rat[6]
Human Acute Lethal Dose (Oral, estimated)	~200 mL of a concentrated solution[7]	Human

Exposure Limits:

Organization	Limit
ACGIH TLV-TWA	0.5 mg/m³ (inhalable fraction and vapor)[4]
NIOSH REL	TWA 0.5 mg/m³[1]
FAO/WHO ADI	0.02 mg/kg bw[4]

Experimental Protocols and Methodologies



While specific experimental protocols for **Propoxur-d3** are not available, the methodologies for assessing the safety of carbamate insecticides like Propoxur are well-established.

Acute Oral Toxicity (LD50) Determination

The oral LD50 value is a standardized measure of the acute toxicity of a substance. A typical experimental protocol involves the following steps:

- Animal Model: The study is typically conducted using a mammalian model, such as rats.
- Dose Administration: A range of single doses of the test substance is administered orally to different groups of animals.
- Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
- Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the test population (LD50).

Acetylcholinesterase Inhibition Assay

The primary mechanism of Propoxur's toxicity is through the inhibition of acetylcholinesterase. An in vitro assay to determine the inhibitory potential of a compound like Propoxur typically involves:

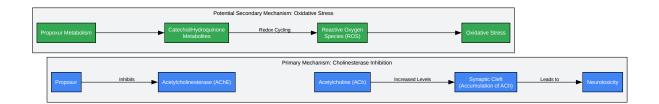
- Enzyme and Substrate Preparation: A purified source of acetylcholinesterase and its substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.
- Inhibitor Incubation: The enzyme is incubated with varying concentrations of the test compound (Propoxur).
- Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction. The product of the reaction (e.g., thiocholine) is measured over time, often using a chromogenic reagent that produces a color change.
- Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The
 concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is then
 determined.



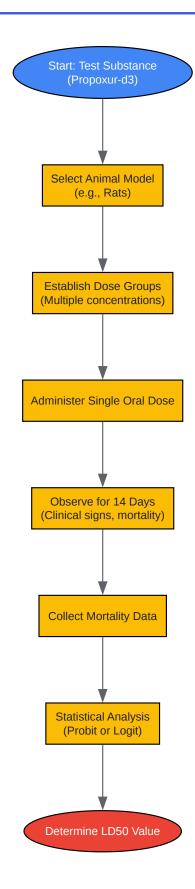
Visualizing Mechanisms and Workflows Mechanism of Action of Propoxur

Propoxur's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] Additionally, some research suggests a potential secondary mechanism involving the generation of reactive oxygen species (ROS).[8][9]









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